Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate is a chemical compound with the molecular formula C14H18ClNO6 and a molecular weight of 331.75 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthetic route includes reduction, esterification, and oxalate formation. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the production of various chemical intermediates and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate oxalate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-methylphenyl)propanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-(3-chloro-phenyl)propanoate: Lacks the methyl group, which can influence its chemical properties and applications.
Ethyl 3-amino-3-(3-chloro-4-methylphenyl)butanoate: Has a longer carbon chain, which can alter its physical and chemical characteristics.
These comparisons highlight the unique structural features of this compound that contribute to its specific properties and applications.
Properties
Molecular Formula |
C14H18ClNO6 |
---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-chloro-4-methylphenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C12H16ClNO2.C2H2O4/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9;3-1(4)2(5)6/h4-6,11H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZVTVHISGNOSZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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